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Compound of Interest

Compound Name: Yadanzioside K

Cat. No.: B1164462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structure elucidation and spectral data of

Yadanzioside K, a quassinoid glycoside isolated from Brucea javanica (L.) MERR. The

information presented herein is compiled from the seminal work in the field, offering a

comprehensive resource for researchers engaged in natural product chemistry, drug discovery,

and related disciplines.

Isolation and Purification
Yadanzioside K was first isolated from the seeds of Brucea javanica, a plant used in traditional

Chinese medicine. The isolation process, as detailed in the source literature, provides a

roadmap for obtaining this compound for further study.[1]
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Caption: Workflow for the isolation of Yadanzioside K.

The experimental protocol for the isolation of Yadanzioside K is as follows:

Defatting and Extraction: The seeds of Brucea javanica are first defatted. The defatted

material is then subjected to methanol extraction to obtain a crude extract.

Solvent Partitioning: The resulting methanol extract is partitioned between dichloromethane

and water. The organic layer, containing the less polar compounds including Yadanzioside
K, is collected.[1]

Chromatographic Separation: The dichloromethane layer is then subjected to a series of

chromatographic separations. This includes initial separation on a silica gel column, followed

by further purification using Lobar column Lichroprep RP-8, Toyopearl HW-40S, or silicic acid

column chromatography to yield pure Yadanzioside K.[1]

Structural Elucidation
The structure of Yadanzioside K was determined through a combination of spectroscopic

techniques and chemical methods. The molecular formula was established as C₃₆H₄₈O₁₈

based on ¹³C NMR spectroscopy and secondary ion mass spectrometry (SI-MS), which

showed a peak at m/z 769 ([M+H]⁺).[1]

Hydrolysis of Yadanzioside K with β-glucosidase yielded bruceantinol as the aglycone,

indicating that Yadanzioside K is a glycoside of bruceantinol.[1] The structure was ultimately

determined to be 3-O-(β-D-glucosyl)bruceantinol.
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Caption: Logical workflow for the structure elucidation of Yadanzioside K.

Spectral Data
The following tables summarize the key spectral data for Yadanzioside K.

Table 1: Physical and Spectrometric Data for Yadanzioside K

Property Value

Melting Point 214.5-216.5 °C

Molecular Formula C₃₆H₄₈O₁₈

SI-MS ([M+H]⁺) m/z 769

UV Spectrum Presence of an α,β-unsaturated carbonyl group

Table 2: ¹H NMR Spectral Data for Yadanzioside K (in C₅D₅N)
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Proton Chemical Shift (δ)

C(4)-CH₃ 2.04 (s)

Note: The original publication provides a more extensive list of ¹H NMR signals.

Table 3: ¹³C NMR Spectral Data for Yadanzioside K and its Aglycone, Bruceantinol (in C₅D₅N)

Carbon Yadanzioside K (δ) Bruceantinol (δ)
Glycosylation Shift
(Δδ)

C-3 89.0 70.7 +18.3

C-4 42.1 39.0 +3.1

Note: The glycosylation shifts at C-3 and C-4 are key indicators of the sugar linkage position.

This comprehensive overview of the structure elucidation and spectral data of Yadanzioside K
serves as a valuable resource for the scientific community, facilitating further research and

development efforts related to this and similar natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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